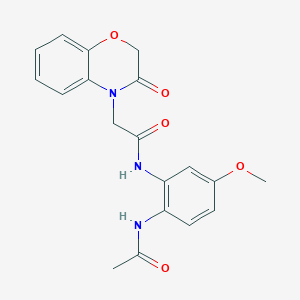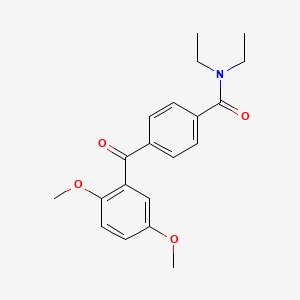![molecular formula C16H19NO2S B5703398 [(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B5703398.png)
[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfanyl group and the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize costs. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group may also interact with cellular proteins, affecting their activity and contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a single methyl group.
4-Quinolylsulfanylacetic acid: A similar compound with a different substitution pattern.
Uniqueness
[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2,8-dimethyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-6-12-11(3)17-15-10(2)7-5-8-13(15)16(12)20-9-14(18)19/h5,7-8H,4,6,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGZLMHPZXBRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC(=C2N=C1C)C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![4-[(2E)-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZOIC ACID](/img/structure/B5703356.png)
![(5E)-5-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5703358.png)
![N'-[(E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B5703368.png)
![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)


![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)

